2-Butyl-5-imidazolecarboxylic acid

Descripción general

Descripción

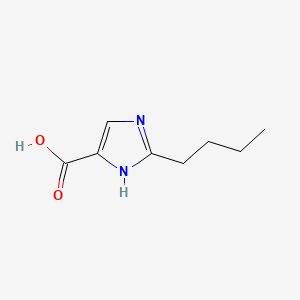

2-Butyl-5-imidazolecarboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a butyl group at the second position and a carboxylic acid group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-5-imidazolecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as nickel or palladium may be employed to facilitate the cyclization reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-5-imidazolecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

Oxidation: Formation of imidazolecarboxylates.

Reduction: Formation of butylimidazoline derivatives.

Substitution: Formation of halogenated or nitrated imidazole derivatives.

Aplicaciones Científicas De Investigación

2-Butyl-5-imidazolecarboxylic acid finds applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2-butyl-5-imidazolecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their function and activity.

Comparación Con Compuestos Similares

- 2-Methyl-5-imidazolecarboxylic acid

- 2-Ethyl-5-imidazolecarboxylic acid

- 2-Propyl-5-imidazolecarboxylic acid

Comparison: 2-Butyl-5-imidazolecarboxylic acid is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Actividad Biológica

2-Butyl-5-imidazolecarboxylic acid is a heterocyclic organic compound characterized by an imidazole ring substituted with a butyl group and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The structural formula of this compound can be represented as follows:

The compound features:

- Imidazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.

- Butyl group : An alkyl substituent that influences the compound's solubility and reactivity.

- Carboxylic acid group : Imparts acidic properties and potential for hydrogen bonding.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, it may interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, which can modulate their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown promising results in vitro against various cancer cell lines, including breast and colorectal cancers.

- Study Findings : A recent study reported that the compound exhibited IC50 values of 57.4 µM for DLD-1 (colorectal) and 79.9 µM for MCF-7 (breast) cell lines, indicating its potential as an effective anticancer agent . The compound's mechanism may involve apoptosis induction through interaction with nuclear DNA and modulation of apoptotic pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| DLD-1 | 57.4 |

| MCF-7 | 79.9 |

Case Study 1: Anticancer Efficacy

In a comparative study involving various imidazole derivatives, this compound was found to surpass traditional chemotherapeutics like cisplatin in efficacy against resistant cancer cell lines. The study highlighted the compound’s ability to induce p53-mediated apoptosis, suggesting its role in targeting mitochondrial pathways independent of p53 gene status .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound, particularly as a potential inhibitor for xanthine oxidase (XO), which is relevant in gout treatment. The findings indicated that this compound could effectively reduce uric acid levels in vitro, showcasing its therapeutic potential beyond antimicrobial and anticancer applications .

Propiedades

IUPAC Name |

2-butyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-7-9-5-6(10-7)8(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVNBDKSKWPBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197106 | |

| Record name | 2-Butyl-5-imidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473263-84-2 | |

| Record name | 2-Butyl-5-imidazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473263842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-imidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-5-IMIDAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5R021798A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.